Unii-MT32xmb69T
Overview
Description
Unii-MT32xmb69T, also known as 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE, is a chemical compound with the molecular formula C21H28O6. It is a derivative of prednisolone and is often referred to as a prednisolone impurity. This compound is recognized by the Unique Ingredient Identifier (UNII) MT32XMB69T, assigned by the Food and Drug Administration (FDA) .
Preparation Methods
The synthesis of Unii-MT32xmb69T involves several steps, typically starting from prednisolone. The synthetic route includes hydroxylation reactions at specific positions on the steroid backbone. The reaction conditions often involve the use of strong oxidizing agents and controlled temperature settings to ensure the selective addition of hydroxyl groups. Industrial production methods may involve large-scale batch reactions with stringent purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Unii-MT32xmb69T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Unii-MT32xmb69T has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify prednisolone impurities.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a metabolite of prednisolone.
Mechanism of Action
The mechanism of action of Unii-MT32xmb69T is closely related to its parent compound, prednisolone. It interacts with glucocorticoid receptors in the body, modulating the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
Comparison with Similar Compounds
Unii-MT32xmb69T is similar to other prednisolone derivatives, such as:
Prednisolone: The parent compound, widely used as an anti-inflammatory and immunosuppressive agent.
Prednisone: Another derivative with similar therapeutic effects but different pharmacokinetic properties.
Methylprednisolone: A more potent derivative with enhanced anti-inflammatory effects.
This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other prednisolone derivatives and imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h5-6,9,14-15,17,22,24,26-27H,3-4,7-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJJKJYVBSEDNP-CNPAUTQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1(CCC2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@]1(CC[C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857832 | |
Record name | (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95815-58-0 | |
Record name | 11beta,14alpha,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095815580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT32XMB69T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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